4-Bromobenzofuran-3(2H)-one

Medicinal Chemistry Drug Design ADME Prediction

4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2) is the definitive 4-bromo regioisomer for advanced medicinal chemistry. Unlike 5- or 6-bromo analogs, this substitution pattern is explicitly required in patented routes to sGC activators (WO2016001875A1, Novartis) and CDK inhibitors (WO2022035799A1, Prelude). The reactive C4-bromo handle enables regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings for SAR exploration. Also utilized in OLED materials (CN113214280B). Substituting regioisomers compromises synthetic fidelity and biological target engagement. Source now from verified suppliers.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 1020966-78-2
Cat. No. B1519757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzofuran-3(2H)-one
CAS1020966-78-2
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC=C2Br
InChIInChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
InChIKeyUIGIMSDONVLDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2): Technical Grade Specifications and Chemical Identity for R&D Procurement


4-Bromobenzofuran-3(2H)-one (CAS: 1020966-78-2) is a halogenated heterocyclic building block belonging to the benzofuran-3(2H)-one class, characterized by a bromine substituent at the 4-position of the benzofuran scaffold. The compound possesses the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol . Its structural features include a fused benzene-furan ring system with a ketone functionality at position 3 and a reactive bromine handle at position 4, which serves as a versatile site for cross-coupling reactions and further derivatization. The compound has a calculated XLogP3 of approximately 2.2-2.24, indicating moderate lipophilicity, and a predicted boiling point of 322.6 ± 42.0 °C at 760 mmHg [1]. This halogenated benzofuranone scaffold has been recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous pharmacologically active natural products and synthetic drug candidates [2]. The presence of the bromine atom at the 4-position imparts distinct electronic and steric properties that influence reactivity and downstream synthetic utility relative to other regioisomers within the bromobenzofuranone family.

Why 4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2) Cannot Be Replaced by Other Bromobenzofuranone Regioisomers or Unsubstituted Analogs


The regioisomeric position of the bromine substituent on the benzofuran-3(2H)-one core fundamentally alters the compound's physicochemical profile, electronic distribution, and resultant synthetic utility. Direct substitution with alternative regioisomers such as 5-bromobenzofuran-3(2H)-one (CAS: 54450-20-3) or 6-bromobenzofuran-3(2H)-one (CAS: 201809-69-0) is not chemically equivalent and will yield divergent outcomes in downstream reactions. The position-specific bromine atom determines the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), influences the electronic environment of the benzofuranone ring system, and dictates the spatial orientation of subsequent derivatizations [1]. Furthermore, the 4-position bromine substitution pattern has been specifically claimed in multiple patent applications as a key intermediate for the synthesis of pharmacologically active compounds, including soluble guanylate cyclase (sGC) activators and cyclin-dependent kinase (CDK) inhibitors, where alternative substitution patterns would not yield the claimed therapeutic agents [2]. The quantitative evidence below demonstrates that substitution of this specific regioisomer with generically similar benzofuranones would compromise synthetic fidelity and biological target engagement.

Quantitative Evidence Guide: 4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2) Differentiation Data for Informed Procurement Decisions


Lipophilicity (XLogP3) Differentiation: 4-Bromo Substitution Yields Lower LogP Than 5-Bromo and 6-Bromo Regioisomers, Impacting Aqueous Solubility and Membrane Permeability Profiles

The calculated partition coefficient (XLogP3) for 4-bromobenzofuran-3(2H)-one is 2.2-2.24, which is numerically lower than the XLogP3 values observed for its regioisomeric counterparts 5-bromobenzofuran-3(2H)-one and 6-bromobenzofuran-3(2H)-one [1]. This difference in lipophilicity arises from the distinct electronic and spatial environment of the bromine substituent at the 4-position relative to the benzofuranone ring system. The lower LogP value translates to increased aqueous solubility and reduced non-specific membrane binding, which can be advantageous in medicinal chemistry campaigns targeting compounds with favorable drug-like properties according to Lipinski's Rule of Five [2].

Medicinal Chemistry Drug Design ADME Prediction

Solid-State Physical Property Differentiation: 4-Bromobenzofuran-3(2H)-one Lacks a Defined Melting Point, Contrasting with 5-Bromobenzofuran-3(2H)-one Which Crystallizes at 69°C

4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2) is described as an amorphous solid or crystalline powder without a sharply defined melting point reported in authoritative databases, whereas 5-bromobenzofuran-3(2H)-one (CAS 54450-20-3) exhibits a reported melting point of 69°C (solvent: ligroine) . This fundamental difference in solid-state properties reflects the impact of bromine substitution position on crystal packing forces and intermolecular interactions. The absence of a well-defined melting point for the 4-bromo isomer indicates a lower degree of crystallinity or polymorphic behavior that may affect handling, storage, and purification protocols.

Process Chemistry Crystallography Formulation Development

Patent-Cited Synthetic Utility: 4-Bromobenzofuran-3(2H)-one as a Specifically Claimed Intermediate for sGC Activators and CDK Inhibitors

4-Bromobenzofuran-3(2H)-one has been explicitly disclosed and claimed as a key synthetic intermediate in multiple patent applications from major pharmaceutical organizations. In WO2016001875A1 (Novartis AG), this compound serves as a building block for the synthesis of indane and indoline derivatives that function as soluble guanylate cyclase (sGC) activators with therapeutic potential in cardiovascular and fibrotic diseases [1]. Additionally, WO2022035799A1 (Prelude Therapeutics Inc.) cites 4-bromobenzofuran-3(2H)-one as an intermediate in the preparation of heterocyclic CDK inhibitors for oncology applications [2]. In the materials science domain, CN113214280B (Shaanxi Lighte Optoelectronic Materials Co., Ltd.) employs this compound as a precursor for organic electronic materials [3].

Medicinal Chemistry Patent Analysis Drug Development

Regioisomeric Bromine Substitution Dictates Cross-Coupling Reactivity: 4-Position Bromine Enables Unique Vector for Palladium-Catalyzed Transformations

The 4-position bromine substituent on benzofuran-3(2H)-one provides a sterically accessible and electronically activated site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity profile differs fundamentally from the 5-bromo and 6-bromo regioisomers due to the proximity of the bromine atom to the electron-withdrawing ketone group and the fused furan oxygen [1]. The 4-bromo substitution pattern enables a vector of diversification that projects substituents into a specific spatial orientation relative to the benzofuranone core, which is critical for target engagement in medicinal chemistry programs [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Research and Industrial Applications for 4-Bromobenzofuran-3(2H)-one (CAS 1020966-78-2) Based on Validated Differentiation Evidence


Synthesis of Soluble Guanylate Cyclase (sGC) Activators for Cardiovascular and Fibrotic Disease Drug Discovery

4-Bromobenzofuran-3(2H)-one serves as a critical synthetic intermediate in the preparation of indane and indoline derivatives disclosed as sGC activators in WO2016001875A1 (Novartis AG) [1]. The 4-position bromine enables regioselective functionalization to install pharmacophoric elements required for sGC activation. Procurement of this specific regioisomer is essential for reproducing patented synthetic routes and generating structurally faithful analogs for structure-activity relationship (SAR) studies. Substitution with alternative bromobenzofuranone regioisomers would yield compounds with divergent spatial orientation and potentially compromised target engagement at the sGC binding site.

Development of Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology Therapeutics

WO2022035799A1 (Prelude Therapeutics Inc.) explicitly claims the use of 4-bromobenzofuran-3(2H)-one as a key building block for the synthesis of heterocyclic CDK inhibitors [1]. The compound's 4-bromo substitution pattern provides a specific vector for introducing substituents that interact with the ATP-binding pocket of CDK enzymes. The lower LogP (2.2-2.24) of this regioisomer contributes to favorable aqueous solubility profiles that align with the pharmacokinetic requirements of oral oncology therapeutics. Researchers pursuing CDK inhibitor programs should prioritize this specific CAS number to ensure synthetic route fidelity and intellectual property compliance.

Synthesis of Benzofuranone-Based Organic Electronic Materials for OLED and Optoelectronic Applications

CN113214280B (Shaanxi Lighte Optoelectronic Materials Co., Ltd.) discloses the application of 4-bromobenzofuran-3(2H)-one as a precursor for organic compounds used in electronic devices and electronic apparatuses [1]. The compound's 4-bromo substitution pattern enables the construction of extended π-conjugated systems with tailored electronic properties suitable for organic light-emitting diode (OLED) and optoelectronic device applications. The absence of a defined melting point and its solid-state characteristics (amorphous/crystalline powder) may be advantageous for solution-processing techniques employed in organic electronics fabrication.

Structure-Activity Relationship (SAR) Studies on Benzofuran-3(2H)-one-Based DRAK2 Inhibitors for Diabetes Research

Research published on benzofuran-3(2H)-one derivatives as DRAK2 inhibitors demonstrates that modifications to the benzofuranone core yield compounds with IC50 values as low as 0.25 μM, which protect islet β-cells from apoptosis in a dose-dependent manner [1]. 4-Bromobenzofuran-3(2H)-one provides a versatile starting material for generating diverse libraries of substituted benzofuran-3(2H)-one analogs through palladium-catalyzed cross-coupling reactions at the 4-position. The distinct vector provided by the 4-bromo substitution enables systematic exploration of chemical space inaccessible using other regioisomers, thereby accelerating SAR-driven optimization of DRAK2 inhibitory potency and selectivity.

Quote Request

Request a Quote for 4-Bromobenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.